molecular formula C13H18N2 B7896126 C-(1-Isobutyl-1H-indol-4-yl)-methylamine

C-(1-Isobutyl-1H-indol-4-yl)-methylamine

Cat. No.: B7896126
M. Wt: 202.30 g/mol
InChI Key: JSZUJAVYFCIAID-UHFFFAOYSA-N
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Description

Product Overview C-(1-Isobutyl-1H-indol-4-yl)-methylamine (CAS Number: 944885-37-4) is a synthetic indole derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H18N2 and a molecular weight of 202.30 g/mol, this compound features a versatile amine-functionalized side chain at the C4 position of the 1-isobutyl-indole scaffold . Research Context and Potential Applications The indole nucleus is a privileged structure in medicinal chemistry, found in a multitude of natural products and FDA-approved drugs, which demonstrates a wide spectrum of biological activities . Substitution at the C4 position of the indole ring is less common than at other positions, making this compound a valuable building block for exploring novel chemical space and structure-activity relationships (SAR) . Researchers are investigating similar indole-based amines for their potential as anticancer agents, antimicrobials, and inhibitors of various disease-relevant enzymes . The (1H-indol-4-yl)methanamine motif is recognized as a key intermediate for the synthesis of more complex molecules, and the secondary amine in this specific compound provides a reactive handle for further chemical modification . Handling and Usage This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[1-(2-methylpropyl)indol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10(2)9-15-7-6-12-11(8-14)4-3-5-13(12)15/h3-7,10H,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZUJAVYFCIAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation of Indole

N-alkylation of indole with isobutyl halides (e.g., isobutyl bromide) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates substitution at the indole nitrogen. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed bases. For example:

  • Reaction Conditions : Indole (1 equiv), isobutyl bromide (1.2 equiv), NaH (1.5 equiv), DMF, 0°C to room temperature, 12 hours.

  • Yield : ~70–85% after purification by silica gel chromatography.

This method prioritizes simplicity but may require optimization to minimize di- or trialkylation byproducts.

Fischer Indole Synthesis with Isobutyl-Substituted Hydrazines

Microwave-assisted Fischer cyclization between isobutyl-substituted phenylhydrazines and ketones offers a regioselective route to 1-isobutylindoles. For instance:

  • Substrates : 4-Fluorophenylhydrazine and methyl isobutyl ketone.

  • Conditions : Microwave irradiation (150°C, 20 minutes), acetic acid catalyst.

  • Yield : ~65–75%.

This method enables precise control over substituent placement but demands specialized equipment.

Functionalization at the 4-Position: Introduction of the Methylamine Group

Cyano Reduction via Lithium Aluminum Hydride (LiAlH4)

Reduction of 4-cyano-1-isobutylindole to the corresponding methylamine is a widely reported strategy:

  • Procedure :

    • Substrate Preparation : 4-Cyano-1-isobutylindole synthesized via Friedel-Crafts acylation or palladium-catalyzed cyanation.

    • Reduction : LiAlH4 (2.5 equiv) in THF under reflux (30 minutes).

  • Yield : 80%.

  • Mechanistic Insight : LiAlH4 selectively reduces the nitrile group to a primary amine without affecting the indole ring.

Analytical Validation :

  • ¹H NMR (CDCl₃) : δ 4.06 (s, 2H, CH₂NH₂), 2.51 (s, 3H, NCH₃).

  • IR : Absence of CN stretch (~2200 cm⁻¹), presence of NH₂ bends (~1600 cm⁻¹).

Catalytic Hydrogenation of 4-Cyano Derivatives

Palladium on carbon (Pd/C)-mediated hydrogenation provides a milder alternative to LiAlH4:

  • Conditions : 4-Cyano-1-isobutylindole (1 equiv), 10% Pd/C (10 wt%), methanol, H₂ (40–42 psi), 12 hours.

  • Yield : 82%.

  • Advantages : Avoids pyrophoric reagents; scalable for industrial applications.

Reductive Amination of 4-Formylindoles

Condensation of 4-formyl-1-isobutylindole with methylamine followed by sodium borohydride (NaBH4) reduction offers a stepwise route:

  • Imine Formation : 4-Formyl-1-isobutylindole + methylamine (1.2 equiv) in methanol, room temperature, 12 hours.

  • Reduction : NaBH4 (2 equiv), 0°C to room temperature, 2 hours.

  • Yield : 88%.

Key Considerations :

  • Solvent Choice : Methanol/water mixtures enhance imine stability.

  • Side Reactions : Over-reduction to secondary amines is mitigated by stoichiometric NaBH4 control.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialReagents/ConditionsYield (%)AdvantagesLimitations
LiAlH4 Reduction4-Cyano-1-isobutylindoleLiAlH4, THF, reflux80High selectivityPyrophoric reagents
Catalytic Hydrogenation4-Cyano-1-isobutylindolePd/C, H₂, MeOH82Scalable, mild conditionsRequires high-pressure equipment
Reductive Amination4-Formyl-1-isobutylindoleMeNH₂, NaBH4, MeOH/H₂O88Avoids nitrile intermediatesMulti-step synthesis

Optimization Challenges and Solutions

Regioselectivity in N-Alkylation

Competing alkylation at C-3 or C-2 positions is mitigated by:

  • Bulky Bases : Use of NaH over K2CO3 suppresses polychlorination.

  • Low Temperatures : Slow addition of alkylating agents at 0°C.

Purification of Hydrophilic Amines

  • Acid-Base Extraction : Crude products are dissolved in HCl, washed with ether, basified with NaOH, and extracted into dichloromethane.

  • Chromatography : Silica gel elution with ethyl acetate/methanol (9:1) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: C-(1-Isobutyl-1H-indol-4-yl)-methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-4-carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of indole derivatives with reduced functional groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitro compounds, Lewis acids, acidic conditions.

Major Products Formed

    Oxidation: Indole-4-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

C-(1-Isobutyl-1H-indol-4-yl)-methylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C-(1-Isobutyl-1H-indol-4-yl)-methylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between C-(1-Isobutyl-1H-indol-4-yl)-methylamine and its analogs:

Compound Substituent Molecular Weight Key Properties Biological Activity/Applications References
This compound Isobutyl (N1) ~188.26 (estimated) High lipophilicity; steric hindrance may reduce nucleophilicity. Potential CNS activity (inference from indole analogs); structural intermediate for drug discovery.
C-(1-Methyl-1H-indol-4-yl)-methylamine Methyl (N1) 160.22 Moderate lipophilicity; higher solubility in polar solvents. Intermediate in dopamine autoreceptor ligands; used in neuropharmacology studies.
C-(1-Ethyl-1H-indol-4-yl)-methylamine Ethyl (N1) ~174.24 (estimated) Intermediate lipophilicity; balance of solubility and membrane permeability. Limited data; likely similar to methyl analog but with altered pharmacokinetics.
[2-(1H-Indol-4-yl)ethyl]dipropylamine Dipropyl (N) 248.37 High lipophilicity; tertiary amine enhances basicity. Dopaminergic activity; used in synthesizing presynaptic dopamine receptor stimulants.
N-Methyl-1H-indole-3-carboxamide Carboxamide (C3) 174.20 Hydrogen-bonding capacity; reduced basicity compared to methylamine derivatives. Antimicrobial and enzyme inhibition studies (e.g., transglutaminase substrates).

Structural and Physicochemical Analysis

  • Lipophilicity : Isobutyl substitution increases logP values, enhancing membrane permeability but possibly compromising aqueous solubility, a critical factor in drug bioavailability .
  • Basicity : The methylamine group at C4 retains primary amine character, making it more nucleophilic and basic than carboxamide derivatives (e.g., N-Methyl-1H-indole-3-carboxamide) .

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